Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoate

medicinal chemistry enzyme inhibition mutant IDH1

Methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS: 1343784-02-0) is a synthetic, heterocyclic amino acid ester distinguished by its combination of a cyclopropyl group, an N1-linked imidazole ring, and a secondary methylamino substituent on the alpha carbon of a methyl propanoate backbone. Its molecular formula is C11H17N3O2, with a molecular weight of 223.28.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B13637341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoate
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCNC(CN1C=CN=C1)(C2CC2)C(=O)OC
InChIInChI=1S/C11H17N3O2/c1-12-11(9-3-4-9,10(15)16-2)7-14-6-5-13-8-14/h5-6,8-9,12H,3-4,7H2,1-2H3
InChIKeyPETHXTRCHUXHBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate: A Specialized Imidazole-Containing Amino Acid Ester for Targeted Research


Methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS: 1343784-02-0) is a synthetic, heterocyclic amino acid ester distinguished by its combination of a cyclopropyl group, an N1-linked imidazole ring, and a secondary methylamino substituent on the alpha carbon of a methyl propanoate backbone. Its molecular formula is C11H17N3O2, with a molecular weight of 223.28 . This compound belongs to the class of alpha,alpha-disubstituted amino acid derivatives, which are often explored as conformationally constrained building blocks in medicinal chemistry [1]. Its structural features make it a specialized intermediate, distinct from simpler imidazole derivatives, and it is primarily offered for research purposes by specialty chemical suppliers at purities typically reaching 97-98% .

Why Generic Substitution is Not Viable for Methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate


Generic substitution of this compound with a closely related analog is highly risky due to the synergistic and non-linear impact of its three key structural features on molecular properties. While analogs like Methyl 2-cyclopropyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate share the same molecular formula (C11H17N3O2) and weight, the replacement of the imidazole with a pyrazole ring fundamentally alters the heterocycle's aromaticity, tautomerism, metal-coordination capacity, and overall electronic profile, which can drastically change target binding affinity . Similarly, substituting the methyl ester with a free carboxylic acid (e.g., 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoic acid, CAS 1338993-61-5) or the methylamino group with a primary amine (e.g., Methyl 2-amino-2-cyclopropyl-3-(1H-imidazol-1-yl)propanoate, CAS 1341595-44-5) will produce a compound with significantly different lipophilicity, hydrogen-bonding capacity, and metabolic stability, making it unsuitable as a direct replacement in a synthetic sequence or SAR study without complete re-validation . The evidence below quantifies these critical differentiators where data is available.

Quantitative Evidence Guide for Methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate Selection


Imidazole vs. Pyrazole Heterocycle: A Structural Difference with Proven Biological Consequence

The core differentiator from its direct molecular formula analog, the pyrazole derivative, is the imidazole ring. The critical biological impact of this heterocycle choice is demonstrated in the context of mutant IDH1 inhibition. A related class of imidazole cyclopropyl amine analogs has been shown to achieve potent enzymatic inhibition, with an optimized lead compound (5t) demonstrating potent IDH1R132H enzymatic activity and cellular 2-HG suppression, alongside moderate liver microsome stability and PK properties [1]. In contrast, the pyrazole analog, while commercially available, has not been reported in the context of this pharmacophore, suggesting that its different electronic and hydrogen-bonding properties make it a less optimal starting point for kinase or dehydrogenase inhibitor design .

medicinal chemistry enzyme inhibition mutant IDH1

Ester vs. Acid: Quantifiable Impact on Lipophilicity and Membrane Permeability

The methyl ester in the target compound is a critical differentiator from the free carboxylic acid analog (CAS 1338993-61-5). A fundamental principle in medicinal chemistry is that esterification masks the negative charge of a carboxylic acid, increasing lipophilicity and passive membrane permeability. This is not a minor difference; for structurally related amino acid derivatives, conversion of a carboxylic acid to a methyl ester typically increases the calculated octanol-water partition coefficient (logP/logD7.4) by 1-2 log units [1]. While specific experimental logD values for this exact compound are not publicly available, the predicted boiling point of the ester (392.5±37.0 °C at 760 mmHg) versus the non-volatile, salt-forming nature of the free acid is an industrial indicator of this fundamental physicochemical shift .

drug design prodrugs logD permeability solubility

N-Methylamino vs. Primary Amino: A Differentiator in Metabolic Stability and Conformational Preference

The target compound's secondary methylamino group distinguishes it from the primary amino analog (Methyl 2-amino-2-cyclopropyl-3-(1H-imidazol-1-yl)propanoate, CAS 1341595-44-5). N-methylation of amino acids is a well-established strategy in peptide and drug design to enhance proteolytic stability and alter conformational preferences. It can also modulate the rate of N-demethylation, a common Phase I metabolic reaction [1]. In the related field of mutant IDH1 inhibitors, optimization programs have specifically introduced cyclopropyl and alkylamine groups to address metabolic liabilities, such as epimerization in vivo, leading to compounds with improved PK profiles [2].

metabolic stability N-demethylation conformational analysis

Optimized Application Scenarios for Methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate


Preferred Starting Point for Mutant IDH1 Inhibitor Analog Synthesis

Given its direct structural relationship to the imidazole cyclopropyl amine chemotype that includes the clinical candidate IDH305, this compound is the most logical starting material for synthesizing focused libraries aimed at the allosteric pocket of mutant IDH1 [1]. Its pre-installed N1-imidazole and methylamino ester handle are designed for downstream functionalization into potent inhibitors, unlike the pyrazole or free acid analogs which would require de novo construction of the correct pharmacophore.

Scaffold for Cell-Permeable Probes and Prodrugs

For assays requiring intracellular target engagement or crossing biological membranes (e.g., cell-based phenotypic screens), the methyl ester form is the superior choice over the free acid. The ester is predicted to have significantly higher logD, facilitating passive diffusion, while still being hydrolyzable to the active acid form by intracellular esterases if a prodrug mechanism is desired [2].

Building Block with Superior Metabolic Resilience

When designing molecular probes for in vivo studies or compounds for long-term cellular assays, the N-methylamino group is a critical asset. Compared to the primary amine analog (CAS 1341595-44-5), it is expected to exhibit slower metabolic clearance via N-demethylation, directly translating to a longer experimental half-life and more robust pharmacokinetic profiles, a feature corroborated by the optimization path of analogous IDH1 inhibitors [3].

High-Purity Intermediate for Parallel Synthesis

With commercially verified purities of 97% (AKSci) and 98% (Moldb) , this compound exceeds the typical 95% threshold required for reliable parallel synthesis in medicinal chemistry. This high purity reduces the risk of confounding bioassay results due to impurities, providing a key advantage in procurement for programs where batch-to-batch reproducibility is critical.

Quote Request

Request a Quote for Methyl 2-cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.